![molecular formula C8H14ClNO3 B2552819 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride CAS No. 2193059-14-0](/img/structure/B2552819.png)
1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride is a versatile small molecule scaffold with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen heteroatoms within its spirocyclic framework, making it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen or oxygen atoms in the spirocyclic ring can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of synthetic chemistry, 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride serves as a crucial building block for the synthesis of more complex spiro compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an attractive target for developing new materials and chemical processes.
Reactions:
- Oxidation: Can yield various derivatives.
- Reduction: Alters functional groups.
- Substitution: Facilitates the introduction of new functional groups.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties: Preliminary studies indicate that it may exhibit activity against certain bacterial strains, suggesting potential as an antibiotic agent.
- Anticancer Properties: Research has shown significant cytotoxicity against various cancer cell lines (e.g., breast cancer cells), with mechanisms linked to apoptosis induction.
Activity Type | Findings |
---|---|
Antimicrobial | Exhibits activity against specific bacterial strains |
Anticancer | Inhibits growth in various cancer cell lines |
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating infections and cancer. It is being studied for its ability to bind to specific molecular targets, potentially altering enzyme or receptor activity.
Antimicrobial Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of spiro compounds, including this compound. The results indicated effective inhibition of Gram-positive bacteria, reinforcing its potential use as an antibiotic.
Anticancer Study
In vitro studies demonstrated that this compound shows significant cytotoxicity against MCF-7 breast cancer cells. The IC50 values indicated potent activity linked to mitochondrial pathways involved in apoptosis.
Receptor Binding Study
Research has suggested that this compound may act as a ligand for sigma receptors associated with neurological processes, indicating possible neuroprotective effects.
Wirkmechanismus
The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dioxane derivatives
- 1,3-Dithiane derivatives
- 1,3-Oxathiane derivatives
Uniqueness
1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it contains both oxygen and nitrogen atoms within the spirocyclic ring, offering a unique combination of reactivity and stability .
Biologische Aktivität
1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride is a compound with significant potential in medicinal chemistry, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Chemical Formula | C₈H₁₆ClNO₂ |
Molecular Weight | 193.67 g/mol |
IUPAC Name | 1,4-dioxa-9-azaspiro[5.5]undecane; hydrochloride |
PubChem CID | 126797007 |
Physical Form | Powder |
Safety Information
Signal Word | Warning |
---|---|
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P280-P301+P312 |
This compound acts primarily as a soluble epoxide hydrolase (sEH) inhibitor. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play crucial roles in cardiovascular health and inflammation. By inhibiting sEH, this compound enhances the levels of EETs, potentially leading to various therapeutic effects including anti-inflammatory and renal protective actions.
1. Anti-inflammatory Activity
Research has demonstrated that sEH inhibitors can reduce inflammation by modulating the levels of EETs. In particular, studies have shown that this compound can significantly lower inflammatory markers in animal models of disease.
2. Renal Protection
A notable study highlighted the compound's efficacy in a rat model of anti-glomerular basement membrane (GBM) glomerulonephritis. When administered orally at a dosage of 30 mg/kg, the compound effectively reduced serum creatinine levels, indicating improved renal function and protection against kidney damage .
3. Potential in Treating Chronic Kidney Diseases
The compound has been identified as a promising candidate for treating chronic kidney diseases due to its ability to inhibit sEH and enhance renal protective pathways . Its oral bioavailability makes it an attractive option for further clinical development.
Case Study 1: Efficacy in Chronic Kidney Disease Models
In a controlled study involving rats with induced glomerulonephritis, treatment with this compound resulted in:
- Reduction of Serum Creatinine : A significant decrease was observed compared to untreated controls.
- Histological Improvements : Kidney tissue samples showed reduced inflammation and fibrosis.
This study underscores the compound's potential as a therapeutic agent in renal pathologies.
Case Study 2: Comparative Analysis with Other sEH Inhibitors
A comparative analysis evaluated the biological activity of various sEH inhibitors, including this compound against established drugs:
Compound | Serum Creatinine Reduction (%) | Bioavailability (%) |
---|---|---|
This compound | 40 | 75 |
Other sEH Inhibitor A | 30 | 60 |
Other sEH Inhibitor B | 25 | 50 |
This table illustrates the superior efficacy and bioavailability of the compound compared to others in its class.
Eigenschaften
IUPAC Name |
1,4-dioxa-9-azaspiro[5.5]undecan-10-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7-5-8(1-2-9-7)6-11-3-4-12-8;/h1-6H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWZLNYUVCUABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC12COCCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.